molecular formula C13H15N3O2 B030450 4-Acetamido Antipyrine-d3 CAS No. 342821-66-3

4-Acetamido Antipyrine-d3

Cat. No.: B030450
CAS No.: 342821-66-3
M. Wt: 248.3 g/mol
InChI Key: OIAGWXKSCXPNNZ-BMSJAHLVSA-N
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Description

4-Acetamido Antipyrine-d3, also known as this compound, is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Heterocyclic Compounds

4-Acetamido antipyrine-d3 has been utilized in the synthesis of new heterocyclic compounds with potential biological activities. Aly, Saleh, and Elhady (2011) explored the synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, exhibiting promising antimicrobial activities (Aly, Saleh, & Elhady, 2011).

Mechanism of Antipyretic Actions

Research on the mechanism of antipyretic actions of related compounds such as acetaminophen (which has a structure resembling 4-acetamido antipyrine) has been conducted. Studies by Bashir, Elegunde, and Morgan (2019), and Ayoub et al. (2004) investigated how acetaminophen and related compounds reduce body temperature, potentially through the inhibition of lipolysis and mitochondrial function, and by affecting prostaglandin synthesis (Bashir, Elegunde, & Morgan, 2019); (Ayoub et al., 2004).

Biological Activities of Derivatives

Narayana et al. (2016) studied the molecular conformations of 4-antipyrine derivatives, which are important for understanding their biological activities, such as analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016).

Antinociceptive Effect in Pain Models

The antinociceptive effects of compounds like N-antipyrine-3,4-dichloromaleimide, which is structurally similar to 4-acetamido antipyrine, have been investigated by Quintão et al. (2010). This study explored its effects in various pain models, revealing potential therapeutic applications for chronic pain (Quintão et al., 2010).

Cyclooxygenase Inhibition

Botting (2000) explored the role of cyclooxygenase inhibition in the action of acetaminophen, a compound related to 4-acetamido antipyrine. This research contributes to understanding how such compounds might exert their pharmacological effects (Botting, 2000).

Mechanism of Action

Target of Action

4-Acetamido Antipyrine-d3 is a deuterium-labeled derivative of 4-Acetamido Antipyrine . The primary target of this compound is believed to be the Liver X receptor α (LXRα) . LXRα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

Mode of Action

The compound interacts with its target, LXRα, by inhibiting its activity . This interaction results in changes in the expression of genes regulated by LXRα, which can affect various biological processes, including lipid metabolism and inflammation.

Pharmacokinetics

This compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Antipyrine in the body . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Safety and Hazards

In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), and nitrogen oxides (NOx) may be produced .

Future Directions

As a deuterated derivative of Antipyrine, 4-Acetamido Antipyrine-d3 is a valuable tool for investigating the pharmacokinetics and metabolism of Antipyrine, as well as for understanding the underlying mechanisms of drug action and drug interactions . Its use in research is likely to continue and expand as we strive to understand more about these processes.

Properties

IUPAC Name

2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAGWXKSCXPNNZ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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